![molecular formula C20H29N3O3 B5514317 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)
1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone often involves multi-step processes that may include the use of catalytic amounts of compounds and reactions under specific conditions. For instance, a novel carbonylation reaction involving dehydrogenation and carbonylation at a C−H bond has been documented, indicating the complexity and innovative approaches used in synthesizing such compounds (Ishii et al., 1997).
Molecular Structure Analysis
Molecular and crystal structure analyses provide insights into the conformation and packing of molecules in crystals, crucial for understanding the compound's behavior in various conditions. Studies have shown that molecules like 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can form an extended network of intramolecular and intermolecular hydrogen bonds, highlighting the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse, influenced by the structure and functional groups present. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has shown unique regioselectivity, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives, demonstrating the compound's reactive versatility (Amani, Khazalpour, & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone and similar compounds can be deduced from their molecular and crystal structures. The arrangement of molecules in the crystal lattice and their interaction through hydrogen bonding and C-H…π interactions significantly affect the compound's physical properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties are closely tied to the compound's structure and the functional groups it contains. Studies on related compounds have explored various chemical behaviors, including their reactivity under specific conditions, highlighting the importance of the compound's electronic and steric factors in determining its chemical properties (Saxena, Agarwal, Patnaik, & Saxena, 1990).
properties
IUPAC Name |
1-ethyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-22-16-17(8-9-19(22)24)20(25)23-12-10-21(11-13-23)14-15-26-18-6-4-3-5-7-18/h3-7,17H,2,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGCNFGXINIIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CCC1=O)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone |
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